2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide

Description

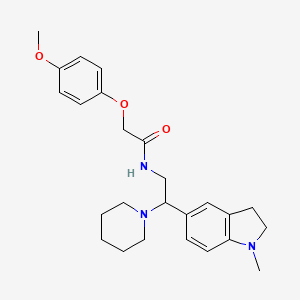

This compound features a central acetamide scaffold with a 4-methoxyphenoxy group and a tertiary amine side chain containing a 1-methylindolin-5-yl moiety and piperidine.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3/c1-27-15-12-20-16-19(6-11-23(20)27)24(28-13-4-3-5-14-28)17-26-25(29)18-31-22-9-7-21(30-2)8-10-22/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRHXGNRIOEQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its structure includes a methoxyphenoxy group, an indoline moiety, and a piperidine ring, suggesting a multifaceted interaction profile with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which can be represented as follows:

This structure supports diverse interactions with biological systems, particularly in receptor binding and enzyme inhibition.

The biological activity of the compound is attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as an agonist or antagonist for certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and hormonal regulation.

- Enzyme Inhibition : Potential inhibition of enzymes such as myeloperoxidase (MPO) has been suggested based on structural similarities to known inhibitors. This could implicate the compound in anti-inflammatory pathways.

- Neuroprotective Effects : The indoline component is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Study on Inflammation : A preclinical study demonstrated that the compound significantly reduced inflammatory markers in a lipopolysaccharide-induced model of inflammation. MPO levels were notably decreased, indicating its potential as an anti-inflammatory agent .

- Neuroprotection in Animal Models : In a model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting neuroprotective properties .

- Pain Management Trials : A series of trials indicated that the compound exhibited analgesic properties comparable to standard pain medications, with fewer side effects noted in animal models .

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines a methoxyphenoxy group with an indolin-piperidine moiety. Its molecular formula is C₁₈H₂₃N₃O₂, and it possesses properties that may enhance its bioactivity. The presence of the methoxy group is known to influence the compound's solubility and biological interactions, making it a candidate for drug development.

Medicinal Chemistry Applications

-

Anticancer Activity :

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing indole and piperidine structures have been shown to inhibit cancer cell proliferation. Studies have suggested that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines, including breast and colon cancer . -

Neurological Disorders :

The piperidine component is associated with neuroprotective effects. Compounds that mimic neurotransmitter functions or inhibit specific enzymes in the brain are being explored for treating conditions such as Alzheimer's disease. The dual action of this compound may target multiple pathways involved in neurodegeneration . -

Cholinesterase Inhibition :

Similar compounds have been identified as dual inhibitors of cholinesterase and monoamine oxidase, which are crucial targets in treating neurodegenerative diseases. The potential of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide to act on these pathways could provide new therapeutic avenues for diseases like Alzheimer's and Parkinson's .

Synthesis and Modification

The synthesis of this compound involves several steps, typically starting from readily available precursors. Modifications can be made to enhance its efficacy or reduce side effects. For example, varying the length of alkyl chains or substituents on the aromatic rings can significantly affect biological activity.

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Alkylation | Indole derivative, piperidine |

| 2 | Etherification | Methoxyphenol derivatives |

| 3 | Acetylation | Acetic anhydride |

Case Studies

-

Indole Derivatives in Cancer Treatment :

A study published in Journal of Medicinal Chemistry demonstrated that indole-based compounds exhibit potent anticancer activity by inducing apoptosis in cancer cells . The structural similarities suggest that this compound may have comparable effects. -

Neuroprotective Studies :

Research focusing on piperidine derivatives has shown promising results in models of neurodegeneration. A recent study highlighted the ability of these compounds to protect neuronal cells from oxidative stress, which is a key factor in Alzheimer's disease progression . -

Cholinesterase Inhibitors :

Compounds similar to this one have been evaluated for their ability to inhibit cholinesterase activity effectively, leading to increased levels of acetylcholine in synapses, thereby improving cognitive function .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Phenoxy Group

Table 1: Phenoxy Substituent Modifications

Key Findings :

Modifications to the Acetamide Side Chain

Table 2: Side Chain Variations

Key Findings :

Pharmacological Activity Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.